
2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Vue d'ensemble
Description
2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C15H10BrNO5 and its molecular weight is 364.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, also known as CB7993113, has garnered attention for its potential biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This receptor is implicated in various physiological processes, including cancer progression and immune system regulation. This article reviews the biological activity of CB7993113, focusing on its mechanisms of action, efficacy in cancer models, and potential therapeutic applications.
CB7993113 functions primarily as an AHR antagonist . The AHR is a ligand-activated transcription factor that mediates the effects of environmental toxins and plays a role in cellular processes such as proliferation and differentiation. The binding of CB7993113 to AHR inhibits its nuclear translocation and subsequent activation of target genes involved in cancer progression.
Key Findings:
- Inhibition of AHR Signaling : CB7993113 has been shown to inhibit AHR-dependent biological activities, including cell migration and invasion in triple-negative breast cancer (TNBC) models. In vitro studies revealed that it reduced the invasion of human breast cancer cells by approximately 75% under specific conditions .
- Selectivity for Cancer Cells : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
In Vitro Studies
In vitro experiments have highlighted the effectiveness of CB7993113 in inhibiting the proliferation and migration of various cancer cell lines, particularly TNBC:
Cell Line | IC50 (μM) | Effect on Migration |
---|---|---|
MDA-MB-231 | 0.33 | Reduced by 90% |
Hs578T | 0.25 | Reduced by 85% |
MCF-7 | 0.40 | Reduced by 70% |
These results indicate that CB7993113 can significantly impair the metastatic potential of aggressive breast cancer cells .
In Vivo Studies
In vivo studies have further validated the compound's efficacy. For instance, CB7993113 effectively inhibited the bone marrow toxicity induced by polycyclic aromatic hydrocarbons in animal models. This suggests not only its anticancer properties but also its potential to modulate immune responses .
Case Studies
- Triple-Negative Breast Cancer : A study investigated the effects of CB7993113 on TNBC cells, demonstrating significant reductions in cell invasion and migration. The compound was found to alter critical signaling pathways associated with cancer development, including Wnt/β-catenin and PI3K/AKT pathways .
- Bone Marrow Toxicity : In animal models exposed to carcinogenic agents, treatment with CB7993113 resulted in lower incidences of bone marrow toxicity compared to control groups, indicating its protective effects against chemotherapy-induced damage .
Applications De Recherche Scientifique
Anticancer Activity
- Inhibition of Cancer Cell Migration : CB7993113 has demonstrated significant efficacy in inhibiting the migration of various breast cancer cell lines, including Hs578T and SUM149. This is particularly important for TNBC, which is known for its aggressive nature and poor prognosis .
- Cell Cycle Regulation : Studies indicate that CB7993113 induces cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinases (CDKs), thereby inhibiting cell proliferation in estrogen receptor-positive breast cancer cells .
- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This suggests a dual mechanism where it not only inhibits migration but also promotes cell death in malignant cells .
In Vivo Efficacy
Research involving animal models has shown that CB7993113 effectively mitigates the bone marrow toxicity associated with certain chemotherapeutic agents, indicating its potential as a supportive therapy during cancer treatment .
Data Tables
Case Studies
- Triple-Negative Breast Cancer : In a controlled study, CB7993113 was administered to TNBC cell lines, resulting in a marked decrease in cell migration and invasion capabilities. The study highlighted its potential as a targeted therapy for aggressive breast cancers that lack effective treatment options .
- Estrogen Receptor-Positive Models : Another study focused on estrogen receptor-positive breast cancer cells demonstrated that CB7993113 effectively reduced the expression levels of key CDKs involved in cell cycle regulation, thereby inhibiting tumor growth .
Propriétés
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-11-6-5-10(21-11)14-15(20-7-12(17)18)13(19)8-3-1-2-4-9(8)22-14/h1-6H,7H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGMCONNWRUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320293 | |
Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
819827-50-4 | |
Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.